2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide
CAS No.:
Cat. No.: VC13444593
Molecular Formula: C12H23ClN2O
Molecular Weight: 246.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H23ClN2O |
|---|---|
| Molecular Weight | 246.78 g/mol |
| IUPAC Name | 2-chloro-N-[(1-methylpiperidin-4-yl)methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C12H23ClN2O/c1-10(2)15(12(16)8-13)9-11-4-6-14(3)7-5-11/h10-11H,4-9H2,1-3H3 |
| Standard InChI Key | JVLYCWQLBZZKAD-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1CCN(CC1)C)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1CCN(CC1)C)C(=O)CCl |
Introduction
Chemical Identity and Structural Features
Basic Properties
The compound’s structure includes:
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2-Chloroacetamide backbone: A central acetamide group with a chlorine substituent at the α-carbon.
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N-Isopropyl group: A branched alkyl chain attached to the nitrogen of the acetamide.
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1-Methyl-piperidin-4-ylmethyl substituent: A methyl-substituted piperidine ring linked via a methylene group to the acetamide nitrogen .
Key Functional Groups
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Piperidine ring: A six-membered nitrogen-containing heterocycle with potential for hydrogen bonding and receptor interactions.
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Chloro group: Enhances electrophilicity and may influence metabolic stability.
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Isopropyl group: Contributes to hydrophobicity and steric bulk.
Synthesis and Chemical Reactivity
Reactivity Considerations
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Chloride displacement: The α-chloro substituent may undergo nucleophilic substitution, particularly under basic conditions.
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Piperidine interactions: The tertiary amine in the piperidine ring can act as a base or participate in hydrogen bonding.
Pharmacological and Biological Activity
Structural Analogues and Activity Trends
While no direct pharmacological data exists for 2-Chloro-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide, its piperidine moiety suggests potential CNS activity.
Physicochemical Properties
Solubility and Stability
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Solubility: Likely enhanced in polar solvents (e.g., DMSO, DMF) due to the amide and piperidine groups.
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Thermal stability: Expected stability at ambient temperatures, though decomposition may occur at high temperatures (>200°C).
Spectroscopic Data
| Technique | Key Peaks/Features | Notes |
|---|---|---|
| NMR | δ 1.2 ppm (isopropyl CH₃), δ 3.5 ppm (piperidine CH₂) | Hypothetical based on analogues |
| IR | ~1680 cm⁻¹ (amide C=O), ~2800 cm⁻¹ (C–H stretch) | Predicted from functional groups |
Research Gaps and Future Directions
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Synthetic Optimization: Development of scalable routes to improve yield and purity.
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Biological Profiling: Screening for receptor binding (e.g., opioid, NMDA) and enzyme inhibition (e.g., CYP450).
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Toxicity Studies: Evaluation of hepatic and renal toxicity, particularly due to the chloro group.
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